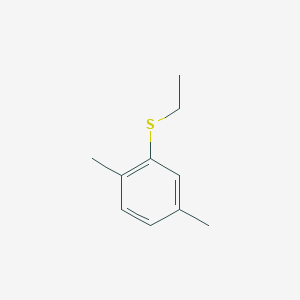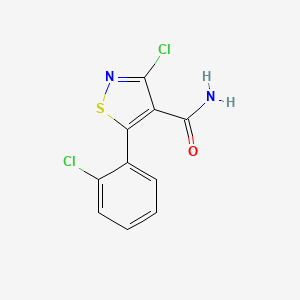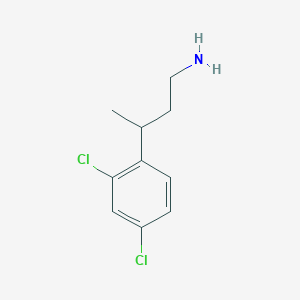
N-(4-(哌啶-4-基)苯基)乙酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride is a chemical compound with the molecular formula C13H18ClN2O. It is a solid substance that is typically stored at temperatures between 2-8°C . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
科学研究应用
N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of analgesics and anti-inflammatory agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
Target of Action
Similar compounds have been shown to interact with serotonin (5-ht) receptors .
Mode of Action
Compounds with similar structures have been shown to act as inverse agonists and competitive antagonists at 5ht 2a receptors .
Biochemical Pathways
The antagonism of 5ht 2a receptors by similar compounds can influence various downstream effects, including the modulation of mood, cognition, and perception .
Result of Action
The antagonism of 5ht 2a receptors by similar compounds can result in various physiological effects, including the modulation of mood, cognition, and perception .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of similar compounds .
生化分析
Biochemical Properties
N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been shown to interact with hypoxia-inducible factor 1 (HIF-1) pathways, influencing the expression of HIF-1α and its downstream target genes . This interaction can lead to changes in cellular metabolism and gene expression, highlighting the compound’s importance in biochemical research.
Cellular Effects
N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to induce the expression of HIF-1α protein and downstream target gene p21, promoting apoptosis in tumor cells . This indicates its potential use in cancer research and therapy.
Molecular Mechanism
The molecular mechanism of N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific proteins, such as HIF-1α, leading to its stabilization and activation under hypoxic conditions . This activation results in the transcription of target genes involved in cellular adaptation to low oxygen levels, influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, allowing for sustained modulation of cellular processes
Dosage Effects in Animal Models
The effects of N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting apoptosis in tumor cells . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships should be carefully studied to ensure safe and effective use of the compound.
Metabolic Pathways
N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall health . Understanding these metabolic pathways is essential for developing targeted therapies and optimizing the compound’s use in research and clinical settings.
Transport and Distribution
The transport and distribution of N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride within cells and tissues are critical factors that determine its efficacy and safety. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and activity, influencing its overall impact on cellular function.
Subcellular Localization
N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride involves the reaction of 4-piperidinylphenylamine with acetic anhydride in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as crystallization or chromatography .
化学反应分析
Types of Reactions
N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-(Piperidin-4-yl)phenyl)acetamide N-oxide, while reduction may produce N-(4-(Piperidin-4-yl)phenyl)ethylamine .
相似化合物的比较
Similar Compounds
N-phenyl-N-(4-piperidinyl)acetamide: Similar structure but lacks the hydrochloride group.
N-(4-(4-Fluorophenyl)-4-piperidinyl)acetamide hydrochloride: Contains a fluorine atom on the phenyl ring.
N-(4-(1,3-Dioxo-indan-2-yl)-phenyl)acetamide: Contains an indan-2-yl group instead of the piperidinyl group .
Uniqueness
N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride is unique due to its specific combination of the piperidinyl and phenylacetamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
属性
IUPAC Name |
N-(4-piperidin-4-ylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-4-2-11(3-5-13)12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRWABBJYANET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,4-dimethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide](/img/structure/B2525994.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2525995.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl]amino]hexanoic acid](/img/structure/B2525996.png)
![2-(2,4-dichlorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2525997.png)


![3-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2526003.png)
![2-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]pyrimidine](/img/structure/B2526005.png)
![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide](/img/structure/B2526008.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2526009.png)
![2-{[4-(Methylsulfamoyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B2526012.png)

![N-(2,4-dimethoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526015.png)

